molecular formula C11H16N2O2 B3142401 1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL CAS No. 503457-38-3

1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL

Cat. No. B3142401
CAS RN: 503457-38-3
M. Wt: 208.26 g/mol
InChI Key: ZRACRPDLDZUFIO-UHFFFAOYSA-N
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Description

“1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL” is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry for the treatment of human diseases . The compound also contains an amino group and a methoxy group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, an amino group, and a methoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, compounds with a pyrrolidine ring are known to undergo a variety of reactions. These can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Alpha-Glucosidase Inhibitors

Research led by Muhamad Zulfaqar Bacho et al. (2020) explored the synthesis of new pyrrolidine-based iminosugars, including a compound similar to 1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL. These iminosugars demonstrated potential as alpha-glucosidase inhibitors, suggesting their application in treating conditions like diabetes by controlling blood sugar levels (Bacho et al., 2020).

Synthesis of Bioactive Molecules

P. Kotian et al. (2005) detailed a synthesis process for a compound structurally related to this compound, highlighting its utility as an intermediate in the synthesis of various bioactive molecules. This application is crucial for developing new pharmaceuticals and other therapeutic agents (Kotian et al., 2005).

Structural Characterization and Molecular Dynamics

I. Menegazzo et al. (2006) conducted a study that included a beta-foldamer containing pyrrolidin-2-one rings, a similar structure to the compound . Their research on the 12-helix conformation, assessed through NMR analysis and confirmed by molecular dynamics simulations, provides insights into the structural properties of related compounds (Menegazzo et al., 2006).

Antiarrhythmic and Antihypertensive Effects

Barbara Malawska et al. (2002) synthesized a series of pyrrolidin-2-one and pyrrolidine derivatives, including compounds similar to this compound. These derivatives displayed significant antiarrhythmic and antihypertensive activities, suggesting their potential use in cardiovascular therapies (Malawska et al., 2002).

Future Directions

The future directions for “1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL” and similar compounds could involve further exploration of their potential in medicinal chemistry. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles .

properties

IUPAC Name

1-(4-amino-3-methoxyphenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-11-6-8(2-3-10(11)12)13-5-4-9(14)7-13/h2-3,6,9,14H,4-5,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRACRPDLDZUFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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